2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)-
Overview
Description
2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is part of the quinoxaline family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
PD-161989, also known as 2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- or UNII-127109DW5Y, is a synthetic, potent, and selective antagonist of AMPA glutamate receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system .
Mode of Action
PD-161989 interacts with its primary targets, the AMPA receptors, by inhibiting them . This inhibition is observed in GluA1 channels expressed in Xenopus oocytes . The compound’s effective concentration ranges from 0.1 to 100 µM .
Biochemical Pathways
The inhibition of AMPA receptors by PD-161989 affects the glutamate signaling pathway . Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, including AMPA, play a crucial role in synaptic transmission and plasticity . By antagonizing these receptors, PD-161989 can modulate the excitatory synaptic transmission .
Pharmacokinetics
It is known that the compound is soluble in water at concentrations of at least 10 mg/ml , which may influence its absorption and distribution.
Result of Action
The primary result of PD-161989’s action is the inhibition of AMPA receptors, leading to a decrease in excitatory synaptic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and environment in which the compound is used.
Action Environment
The action, efficacy, and stability of PD-161989 can be influenced by various environmental factorsIt’s also important to note that the compound’s solubility in water may influence its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under acidic conditions to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates .
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Scientific Research Applications
2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxyquinoxaline: Shares a similar quinoxaline core but lacks the nitro and pyrrolidinylmethyl groups.
Quinoxaline, 2,3-dihydroxy-: Another derivative with different functional groups, affecting its biological activity.
Uniqueness
2,3-Quinoxalinedione, 1,4-dihydro-6-methyl-7-nitro-5-(1-pyrrolidinylmethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro and pyrrolidinylmethyl groups enhances its reactivity and potential therapeutic applications compared to other quinoxaline derivatives .
Properties
IUPAC Name |
6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-9(7-17-4-2-3-5-17)12-10(6-11(8)18(21)22)15-13(19)14(20)16-12/h6H,2-5,7H2,1H3,(H,15,19)(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTFOEGLXOPQJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1CN3CCCC3)NC(=O)C(=O)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186268-07-5 | |
Record name | PD-161989 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dihydro-6-methyl-7-nitro-5-(1-pyrrolodinemethyl)-2,3-quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-161989 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127109DW5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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